ABT-702 dihydrochloride

Descripción general

Descripción

El dihidrocloruro de ABT-702 es un potente inhibidor no nucleósido de la adenosina quinasa, una enzima que juega un papel crucial en la vía metabólica de la adenosina. La adenosina quinasa fosforila la adenosina en la posición 5', regulando las concentraciones intra y extracelulares de adenosina. Este compuesto ha demostrado un potencial significativo en la investigación científica debido a su capacidad para inhibir selectivamente la adenosina quinasa, lo que aumenta las concentraciones de adenosina en los sitios de trauma tisular y mejora sus acciones analgésicas y antiinflamatorias .

Métodos De Preparación

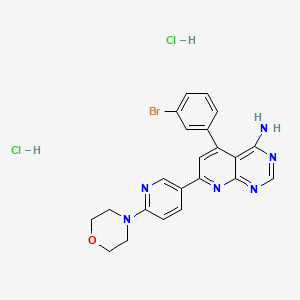

La síntesis del dihidrocloruro de ABT-702 implica varios pasos. El compuesto se conoce químicamente como dihidrocloruro de 4-amino-5-(3-bromofenil)-7-(6-morfolino-piridin-3-il)pirido[2,3-d]pirimidina. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo pirido[2,3-d]pirimidina: Esto implica la ciclación de precursores apropiados en condiciones controladas.

Introducción del grupo bromofenilo: Este paso implica la bromación del anillo fenilo.

Adición del grupo morfolino-piridinilo: Esto se logra mediante una serie de reacciones de sustitución.

Purificación final y conversión a la sal de dihidrocloruro: El compuesto se purifica y se convierte en su forma de dihidrocloruro para la estabilidad y la solubilidad.

Los métodos de producción industrial para el dihidrocloruro de ABT-702 no están ampliamente documentados, pero probablemente implicarían la ampliación del proceso de síntesis de laboratorio con optimizaciones para el rendimiento, la pureza y la rentabilidad.

Análisis De Reacciones Químicas

El dihidrocloruro de ABT-702 se somete a diversas reacciones químicas, principalmente involucrando sus grupos funcionales:

Oxidación y reducción: El compuesto puede someterse a reacciones de oxidación y reducción, particularmente involucrando los grupos amino y bromofenilo.

Reacciones de sustitución:

Hidrólisis: El compuesto puede sufrir hidrólisis en condiciones ácidas o básicas, lo que lleva a la descomposición de la sal de dihidrocloruro

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen ácidos o bases fuertes para la hidrólisis, agentes oxidantes para las reacciones de oxidación y nucleófilos para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

- Chemical Structure : ABT-702 is characterized by its ability to inhibit adenosine kinase, which is responsible for the phosphorylation of adenosine. By blocking this enzyme, ABT-702 increases endogenous adenosine levels, enhancing its analgesic and anti-inflammatory effects.

- IC50 Values :

Pain Management

ABT-702 has shown promising results in various animal models for pain relief:

- Nociceptive Pain : In studies involving carrageenan-induced inflammation, ABT-702 significantly reduced thermal and mechanical nociceptive responses. The effective dose (ED50) for intraperitoneal administration was found to be 8 μmol/kg , while oral administration had an ED50 of 65 μmol/kg .

Anti-inflammatory Effects

ABT-702's ability to elevate adenosine levels contributes to its anti-inflammatory properties:

- Mechanism : By preventing the breakdown of adenosine, ABT-702 enhances its action at various receptors involved in inflammation pathways.

Neuropathic Pain

In models of neuropathic pain, ABT-702 demonstrated:

- Enhanced analgesic effects following nerve injury, suggesting potential for treating chronic pain conditions.

Preclinical Studies

ABT-702 has been primarily studied in preclinical settings:

- A study demonstrated that ABT-702 significantly inhibited evoked neuronal activity in both inflammatory and neuropathic pain models, indicating its potential as a therapeutic agent for persistent pain states .

Clinical Trials

Currently, ABT-702 is still in the preclinical development stage with no completed clinical trials reported as of now . Future studies are anticipated to further elucidate its efficacy and safety in human subjects.

Summary of Findings

This compound has established itself as a valuable tool in scientific research due to its potent inhibition of adenosine kinase, leading to increased levels of adenosine with significant analgesic and anti-inflammatory effects. Its applications span across various pain models, showcasing its potential for future therapeutic use.

Mecanismo De Acción

El dihidrocloruro de ABT-702 ejerce sus efectos al inhibir la adenosina quinasa, la principal enzima responsable de la fosforilación de la adenosina. Al inhibir esta enzima, el dihidrocloruro de ABT-702 aumenta las concentraciones locales de tejido de adenosina. La adenosina es un neuromodulador endógeno con propiedades antinociceptivas y antiinflamatorias. El aumento de los niveles de adenosina mejora sus acciones analgésicas y antiinflamatorias, proporcionando beneficios terapéuticos en condiciones de estrés fisiológico o trauma, como isquemia, convulsiones, inflamación y dolor .

Comparación Con Compuestos Similares

El dihidrocloruro de ABT-702 es único debido a su alta selectividad y potencia como inhibidor no nucleósido de la adenosina quinasa. Los compuestos similares incluyen:

Pentoxifilina: Un inhibidor no selectivo de la fosfodiesterasa con alguna actividad inhibitoria de la adenosina quinasa.

8-Ciclopentil-1,3-dimetilxantina: Un antagonista selectivo del receptor de adenosina con algunas propiedades inhibitorias de la adenosina quinasa.

Amp579 TFA: Un agonista selectivo del receptor de adenosina con efectos indirectos sobre la actividad de la adenosina quinasa.

En comparación con estos compuestos, el dihidrocloruro de ABT-702 es más selectivo para la adenosina quinasa y no interactúa significativamente con otros sitios relacionados con la adenosina, como los receptores de adenosina, la adenosina desaminasa o el transportador de adenosina .

Actividad Biológica

ABT-702 dihydrochloride is a potent, non-nucleoside adenosine kinase (AK) inhibitor, primarily recognized for its analgesic and anti-inflammatory properties. This compound has garnered significant attention in pharmacological research due to its ability to modulate adenosine levels, which play a crucial role in pain perception and inflammatory responses. This article delves into the biological activity of ABT-702, including its mechanism of action, in vitro and in vivo studies, and potential therapeutic applications.

ABT-702 selectively inhibits adenosine kinase, an enzyme responsible for the phosphorylation of adenosine, thereby increasing endogenous adenosine concentrations at sites of tissue injury. This increase enhances the analgesic effects of adenosine, which acts as a neuromodulator to reduce neuronal excitability and inflammation . The compound has an IC50 value of 1.7 nM for adenosine kinase inhibition, indicating high potency and selectivity over other adenosine-related pathways such as adenosine deaminase and various adenosine receptors .

In Vitro Studies

In vitro studies have demonstrated that ABT-702 effectively inhibits adenosine kinase activity and reduces adenosine phosphorylation within intact cells (IC50 = 50 nM) . The compound's selectivity is crucial as it minimizes off-target effects that could arise from inhibiting other components of the adenosine signaling pathway.

Key Findings from In Vitro Research:

- Adenosine Concentration Increase : ABT-702 significantly elevates local adenosine levels, contributing to its analgesic effects.

- Cellular Response : The compound exhibits minimal interference with other adenosine receptors or transport mechanisms, confirming its specificity for adenosine kinase inhibition.

In Vivo Studies

In vivo investigations have further elucidated the pharmacological profile of ABT-702. Various animal models have been employed to assess its antinociceptive (pain-relieving) and anti-inflammatory effects.

Case Study: Pain Models

A study involving spinal nerve ligation (SNL) rats showed that ABT-702 produced substantial inhibition of nociceptive responses compared to controls. Specifically:

- Postdischarge Responses : Significant reductions were noted in postdischarge responses at doses of 0.1 mg/kg (P=0.02), 1 mg/kg (P=0.007), and 10 mg/kg (P=0.001).

- C-fibre Evoked Responses : Inhibition was observed at similar doses, confirming the compound's efficacy in modulating pain pathways following nerve injury .

Summary of In Vivo Findings:

| Study Type | Dose (mg/kg) | Effect on Pain Response | Statistical Significance |

|---|---|---|---|

| Spinal Nerve Ligation | 0.1 | Reduced postdischarge response | P=0.02 |

| 1 | Greater inhibition in SNL rats | P=0.007 | |

| 10 | Maximal inhibition observed | P=0.001 |

Therapeutic Applications

Given its pharmacological profile, ABT-702 is being explored for various therapeutic applications:

- Chronic Pain Management : Due to its potent antinociceptive properties, ABT-702 shows promise in treating chronic pain conditions such as neuropathic pain.

- Inflammatory Disorders : The compound's ability to enhance endogenous adenosine levels suggests potential use in inflammatory diseases where adenosine's anti-inflammatory actions can be beneficial .

Propiedades

IUPAC Name |

5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN6O.2ClH/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXNYFKPOPJIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrCl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017168 | |

| Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214697-26-4 | |

| Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.